2-Diethylamino-2-methylpropionitrile
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Overview
Description
2-Diethylamino-2-methylpropionitrile is an organic compound with the molecular formula C₈H₁₆N₂ and a molecular weight of 140.2260 g/mol . This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
The synthesis of 2-Diethylamino-2-methylpropionitrile typically involves the reaction of diethylamine with 2-methylpropionitrile under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity . Industrial production methods often involve large-scale batch or continuous processes to meet the demand for this compound in various applications.
Chemical Reactions Analysis
2-Diethylamino-2-methylpropionitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the diethylamino group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Diethylamino-2-methylpropionitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: It is employed in the study of biological processes and as a reagent in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Diethylamino-2-methylpropionitrile involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers in target molecules. This interaction can lead to the formation of new chemical entities with desired properties .
Comparison with Similar Compounds
2-Diethylamino-2-methylpropionitrile can be compared with other similar compounds, such as:
2,2’-Azobis(2-methylpropionitrile): This compound is also used as a radical initiator in polymerization reactions.
2,2’-Azobis(2-methylbutyronitrile): Similar to this compound, it is used in the synthesis of polymers and other organic compounds.
1,1’-Azobis(cyclohexanecarbonitrile): Another compound used in radical polymerization and other chemical processes.
The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for a wide range of applications in different fields.
Properties
IUPAC Name |
2-(diethylamino)-2-methylpropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-5-10(6-2)8(3,4)7-9/h5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKRBMWWTJMEHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C)(C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40502932 |
Source
|
Record name | 2-(Diethylamino)-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40502932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35672-46-9 |
Source
|
Record name | 2-(Diethylamino)-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40502932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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